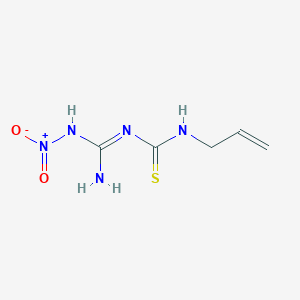
1-(7-Hydroxynaphthalen-2-yl)ethanone
Overview
Description
1-(7-Hydroxynaphthalen-2-yl)ethanone is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a hydroxyl group at the seventh position and an ethanone group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Hydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation reaction of 7-hydroxy-2-naphthaldehyde with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in a solvent like glacial acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Hydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-hydroxy-2-naphthoic acid.
Reduction: Formation of 1-(7-hydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of 7-alkoxy-2-naphthalen-1-yl ethanone.
Scientific Research Applications
1-(7-Hydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Hydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
- 1-(1-Hydroxynaphthalen-2-yl)ethanone
- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone
- 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone
Comparison: 1-(7-Hydroxynaphthalen-2-yl)ethanone is unique due to the position of the hydroxyl group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antibacterial and antioxidant activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(7-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-3-2-9-4-5-12(14)7-11(9)6-10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYNEKQIRKNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)

![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)



